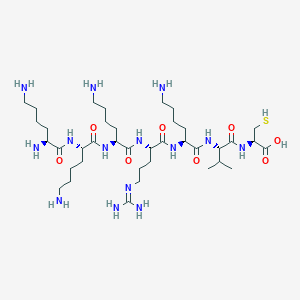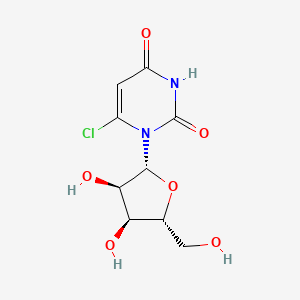
4-Fluoro-2-methoxy-2-methyl-2H-1,3-benzodioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2-methoxy-2-methyl-2H-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to a benzodioxole ring. Benzodioxoles are known for their aromatic properties and are often used as intermediates in organic synthesis.
Méthodes De Préparation
The synthesis of 4-Fluoro-2-methoxy-2-methyl-2H-1,3-benzodioxole typically involves the reaction of catechol with dihalomethanes in the presence of concentrated aqueous alkaline solutions and tetraalkylammonium or phosphonium salts. Alkyl iodides may also be used to facilitate the reaction . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring the availability of the compound for various applications.
Analyse Des Réactions Chimiques
4-Fluoro-2-methoxy-2-methyl-2H-1,3-benzodioxole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the benzodioxole ring. Reagents such as halogens, nitrating agents, and sulfonating agents are typically used.
Coupling Reactions: Suzuki–Miyaura coupling reactions can be performed using boron reagents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
4-Fluoro-2-methoxy-2-methyl-2H-1,3-benzodioxole has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Fluoro-2-methoxy-2-methyl-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo electrophilic substitution reactions, which allow it to bind to various biological molecules. This binding can modulate the activity of enzymes and receptors, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
4-Fluoro-2-methoxy-2-methyl-2H-1,3-benzodioxole can be compared with other similar compounds, such as:
1,3-Benzodioxole: Lacks the fluorine, methoxy, and methyl groups, making it less reactive in certain chemical reactions.
4-Fluoro-2-methylaniline: Contains a fluorine and methyl group but lacks the benzodioxole ring, resulting in different chemical properties.
4-(2-Fluoro-4-methoxy-5-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl): A more complex structure with additional functional groups, used in different applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
403610-11-7 |
|---|---|
Formule moléculaire |
C9H9FO3 |
Poids moléculaire |
184.16 g/mol |
Nom IUPAC |
4-fluoro-2-methoxy-2-methyl-1,3-benzodioxole |
InChI |
InChI=1S/C9H9FO3/c1-9(11-2)12-7-5-3-4-6(10)8(7)13-9/h3-5H,1-2H3 |
Clé InChI |
VDYGVDYVISHCMR-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC2=C(O1)C(=CC=C2)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-{[(4-Methylphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B14250503.png)

![[(Ethylamino)(methylsulfanyl)methylidene]propanedinitrile](/img/structure/B14250517.png)
propanedinitrile](/img/structure/B14250522.png)


![Methyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate](/img/structure/B14250529.png)


